

# Application Notes and Protocols for Testing ARV-393 Efficacy in Xenograft Models

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## Compound of Interest

Compound Name: ARV-393

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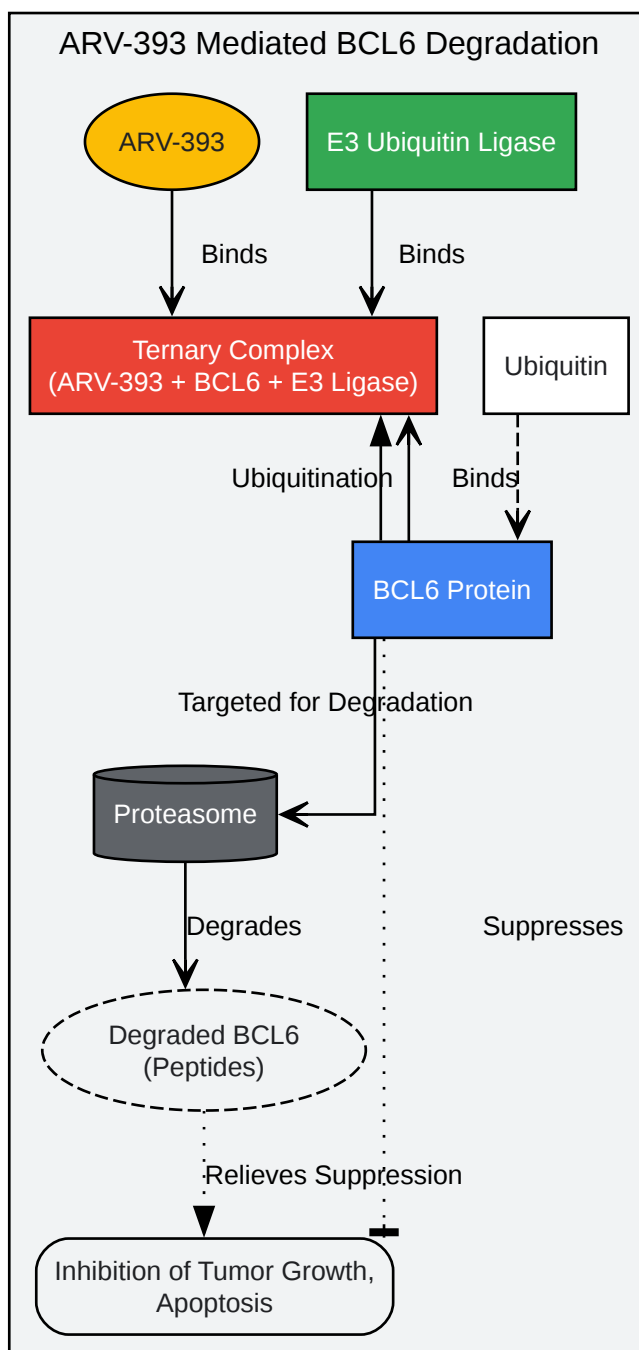
## Introduction

**ARV-393** is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein[1]. BCL6 is a key transcriptional repressor and a known oncogenic driver in various B-cell lymphomas[2]. By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, **ARV-393** represents a promising therapeutic strategy for non-Hodgkin's lymphoma (NHL)[3][4]. Preclinical studies utilizing xenograft models have demonstrated the potent anti-tumor activity of **ARV-393**, both as a monotherapy and in combination with other agents[5][6][7].

These application notes provide detailed protocols for establishing and utilizing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to evaluate the efficacy of **ARV-393**.

## Mechanism of Action of ARV-393

**ARV-393** is a heterobifunctional molecule that consists of a ligand that binds to the BCL6 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation leads to the polyubiquitination of the BCL6 protein, marking it for degradation by the proteasome. The degradation of BCL6 relieves the transcriptional repression of its target genes, which are involved in cell cycle control, differentiation, and apoptosis, thereby inhibiting the growth of BCL6-dependent cancer cells.



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**Diagram 1:** Mechanism of action of **ARV-393**.

## Quantitative Data Summary

The efficacy of **ARV-393** has been evaluated in various preclinical xenograft models, demonstrating significant tumor growth inhibition (TGI) and tumor regression, both as a single

agent and in combination with other cancer therapies.

**Table 1: Efficacy of ARV-393 Monotherapy in Xenograft Models**

Xenograft Model	ARV-393 Dose	Administration Schedule	Efficacy Outcome	Citation
OCI-Ly1 CDX	3, 10, 30 mg/kg	Oral, once daily for 23 days	Inhibited tumor growth and induced BCL6 protein degradation	<a href="#">[3]</a>
Transformed Follicular Lymphoma (tFL) PDX (two models)	Not specified	Not specified	Robust ( $\geq 95\%$ ) tumor growth inhibition (TGI)	<a href="#">[5]</a>

**Table 2: Efficacy of ARV-393 Combination Therapy in Xenograft Models**

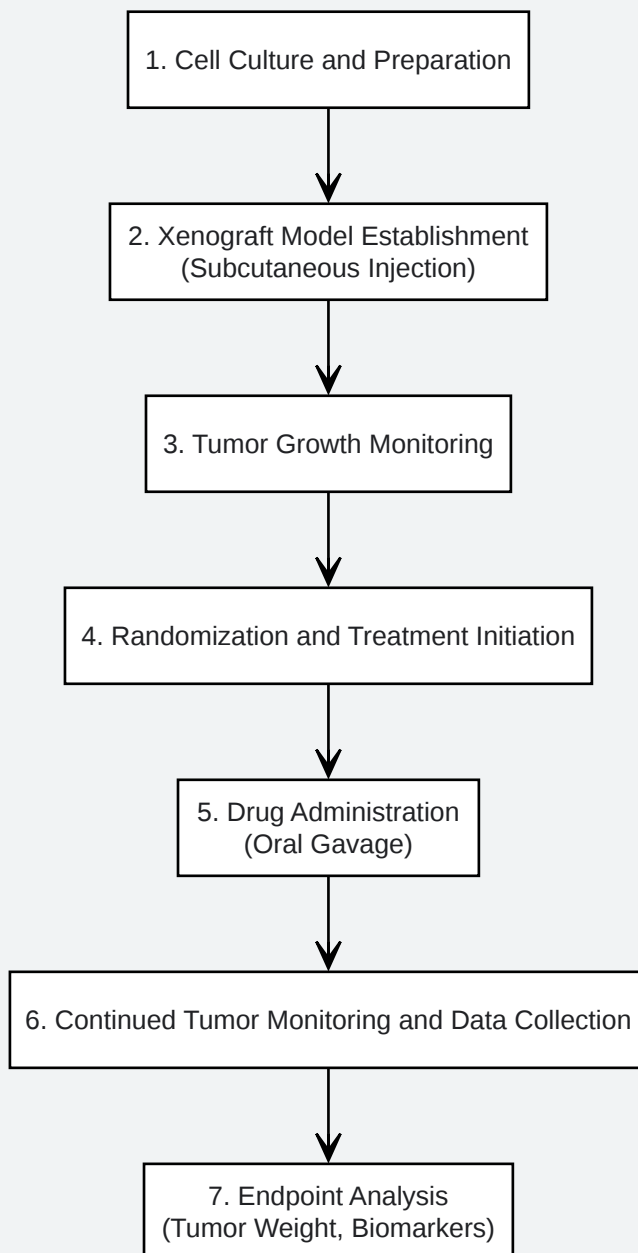
Xenograft Model	Combination Treatment	Dosing and Schedule	Efficacy Outcome	Citation
Humanized High-Grade B-cell Lymphoma (HGBCL) CDX	ARV-393 + Glofitamab	ARV-393 (3 mg/kg) + Glofitamab (0.15 mg/kg), concomitant	81% TGI	<a href="#">[8][9]</a>
Humanized HGBCL CDX	ARV-393 + Glofitamab	ARV-393 (3 mg/kg) followed by Glofitamab (0.15 mg/kg), sequential	91% TGI	<a href="#">[8][9]</a>
Humanized HGBCL CDX	ARV-393 + Glofitamab	ARV-393 (6 mg/kg) + Glofitamab (0.15 mg/kg), concomitant	Tumor regression in 10/10 mice	<a href="#">[8][10]</a>
Humanized HGBCL CDX	ARV-393 + Glofitamab	ARV-393 (6 mg/kg) followed by Glofitamab (0.15 mg/kg), sequential	Tumor regression in 7/8 mice	<a href="#">[8][10]</a>
SU-DHL-4 CDX	ARV-393 + Rituximab	Not specified	Complete tumor regression in 9/9 mice	<a href="#">[11]</a>
SU-DHL-4 CDX	ARV-393 + Polatuzumab	Not specified	Complete tumor regression in 4/10 mice	<a href="#">[11]</a>
SU-DHL-4 CDX	ARV-393 + Tafasitamab	Not specified	Complete tumor regression in 10/10 mice	<a href="#">[11]</a>
SU-DHL-6 CDX	ARV-393 + Tazemetostat	Not specified	Tumor regression in	<a href="#">[11]</a>

10/10 mice				
OCI-Ly1 CDX	ARV-393 + Venetoclax	Not specified	Tumor regression in 10/10 mice	<a href="#">[11]</a>
OCI-Ly10 CDX	ARV-393 + Acalabrutinib	Not specified	Tumor regression in 10/10 mice	<a href="#">[11]</a>
HGBCL/DLBCL CDX	ARV-393 + R-CHOP	Not specified	Complete tumor regressions in all treated mice	<a href="#">[12]</a>

## Experimental Protocols

A generalized workflow for assessing the efficacy of **ARV-393** in xenograft models is presented below.

## Experimental Workflow for ARV-393 Efficacy Testing in Xenograft Models



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- To cite this document: BenchChem. [Application Notes and Protocols for Testing ARV-393 Efficacy in Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12365025#xenograft-models-for-testing-arv-393-efficacy>]

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